1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane

Description

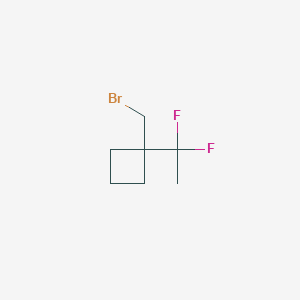

1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane is a brominated cyclobutane derivative characterized by a bromomethyl group and a 1,1-difluoroethyl substituent on the same carbon atom of the cyclobutane ring. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the 1,1-difluoroethyl moiety introduces steric bulk and electronic effects due to fluorine's electronegativity. Such compounds are typically used in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name |

1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2/c1-6(9,10)7(5-8)3-2-4-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEQDWMXGHNEKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)CBr)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane is a synthetic compound that has garnered interest in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and chemical properties.

- Molecular Formula : C7H10BrF2

- CAS Number : 2413875-45-1

- Structural Characteristics : The compound features a cyclobutane ring with bromomethyl and difluoroethyl substituents, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to act as an electrophile. The bromine atom can participate in nucleophilic substitution reactions, while the difluoroethyl group may enhance lipophilicity and metabolic stability.

Potential Mechanisms:

- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, leading to various derivatives that may exhibit distinct biological properties.

- Reactivity with Biological Targets : The compound may interact with enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

A study on similar difluorinated compounds has shown promising antimicrobial properties against various bacterial strains. The difluorinated moiety is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Anticancer Activity

Research into related cyclobutane derivatives suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further investigation is needed to establish the efficacy of this compound specifically.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of brominated cyclobutane derivatives, including variations of this compound. These compounds were evaluated for their cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to control groups, suggesting potential therapeutic applications in oncology.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of difluorinated cyclobutanes. It was found that these compounds could inhibit specific enzymes involved in cancer cell proliferation. This suggests that this compound may also possess similar inhibitory effects.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrF

- Molecular Weight : 213.06 g/mol

- IUPAC Name : 1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane

The compound features a cyclobutane ring substituted with a bromomethyl group and a difluoroethyl group. The presence of fluorine atoms enhances the compound's reactivity and stability, making it a valuable intermediate in various chemical transformations.

Synthetic Applications

1. Synthesis of Fluorinated Compounds

The unique structure of this compound allows it to act as a versatile building block for the synthesis of fluorinated organic compounds. The bromomethyl group can undergo nucleophilic substitution reactions, enabling the introduction of various nucleophiles to create diverse fluorinated derivatives. This property is particularly useful in the development of pharmaceuticals where fluorinated compounds often exhibit improved biological activity and metabolic stability.

2. Reaction with Nucleophiles

The compound can react with nucleophiles such as amines and alcohols to form new carbon-nitrogen or carbon-oxygen bonds. This reactivity is crucial for synthesizing complex molecules in medicinal chemistry. For example, reactions involving this compound have been utilized to create new drug candidates with enhanced pharmacological properties.

Pharmaceutical Applications

1. Development of Anticancer Agents

Research has indicated that derivatives of this compound can be synthesized to develop potential anticancer agents. The difluorinated structure may enhance the selectivity and potency of these compounds against cancer cells. Case studies have shown that modifications to the cyclobutane ring can yield compounds with significant cytotoxic effects.

2. Inhibitors in Drug Design

The compound has been explored as a scaffold for designing enzyme inhibitors. Its ability to mimic natural substrates while incorporating fluorine atoms makes it an attractive candidate for developing inhibitors against various targets in cancer therapy and other diseases.

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be used as a monomer or crosslinking agent in polymer synthesis. The incorporation of fluorinated groups into polymers can impart unique properties such as increased thermal stability, hydrophobicity, and chemical resistance. Research has demonstrated that polymers derived from this compound exhibit improved performance in harsh environments.

2. Coatings and Surface Modifications

Due to its fluorinated nature, this compound is also investigated for applications in coatings that require low surface energy and high durability. The use of this compound in surface treatments can enhance the anti-fogging and anti-sticking properties of materials used in various industrial applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Agents | Derivatives showed significant cytotoxicity against breast cancer cell lines. |

| Study B | Polymer Synthesis | Fluorinated polymers exhibited enhanced thermal stability compared to non-fluorinated counterparts. |

| Study C | Enzyme Inhibitors | Compounds synthesized from this scaffold demonstrated potent inhibition against specific kinases involved in cancer proliferation. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following structurally related cyclobutane derivatives are compared based on substituents, molecular properties, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State (If Available) |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-1-(1,1-difluoroethyl)cyclobutane* | — | C₇H₁₀BrF₂ | ~219.07 | Bromomethyl, 1,1-difluoroethyl | Likely liquid |

| 3-(Bromomethyl)-1,1-difluorocyclobutane | 1252934-30-7 | C₅H₇BrF₂ | 185.01 | Bromomethyl at position 3, difluoro | Not specified |

| 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane | 1936423-03-8 | C₆H₁₀BrF₃ | 219.05 | Bromomethyl, 2,2-difluoroethyl | Not specified |

| 1-(Bromomethyl)-1-ethoxycyclobutane | 2031259-09-1 | C₇H₁₃BrO | 193.08 | Bromomethyl, ethoxy | Liquid |

| (Bromomethyl)cyclobutane | 17247-58-4 | C₅H₉Br | 149.03 | Bromomethyl only | Colorless/yellow liquid |

Notes:

- Substituent Effects: Fluorine atoms in difluoroethyl groups (e.g., 1,1-difluoroethyl vs. 2,2-difluoroethyl) alter electronic and steric properties. For instance, 1,1-difluoroethyl groups may enhance electrophilicity at the bromomethyl site compared to non-fluorinated analogs like (bromomethyl)cyclobutane .

- Reactivity : Bromomethyl groups in fluorinated cyclobutanes (e.g., 3-(bromomethyl)-1,1-difluorocyclobutane) are more reactive in SN2 reactions due to fluorine's electron-withdrawing effects, accelerating nucleophilic substitution compared to ethoxy-substituted analogs .

- Applications : Fluorinated derivatives are prioritized in medicinal chemistry for their metabolic stability and bioavailability. Ethoxy-substituted compounds (e.g., 1-(bromomethyl)-1-ethoxycyclobutane) may find use in polymer chemistry due to oxygen's polarity .

Physical and Chemical Properties

- Boiling/Melting Points: Limited data exists for the target compound, but analogs like (bromomethyl)cyclobutane boil at 54–56°C (45 Torr), suggesting higher boiling points for bulkier derivatives (e.g., difluoroethyl-substituted compounds) due to increased molecular weight and steric hindrance .

- Stability : Fluorinated cyclobutanes (e.g., CAS 1936423-03-8) are likely stable under inert conditions but may degrade upon prolonged exposure to moisture or light, similar to other brominated organics .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(bromomethyl)-1-(1,1-difluoroethyl)cyclobutane?

Methodological Answer:

A modular approach involves two key steps:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-strain reduction methods to construct the cyclobutane core. For bromomethyl substitution, bromine can be introduced via radical bromination or nucleophilic substitution of pre-functionalized cyclobutane intermediates .

1,1-Difluoroethyl Installation : Fluorination of ethyl groups can be achieved using SF₄ or DAST (diethylaminosulfur trifluoride) under controlled conditions. Evidence from the synthesis of 1-bromo-1,1-difluoroethane (via halogen exchange reactions) suggests bromine retention during fluorination is critical .

Validation : Monitor reaction progress via GC-MS and confirm regioselectivity using ¹⁹F NMR to distinguish between mono- and di-fluorinated products.

Basic: How can NMR spectroscopy characterize structural features of this compound?

Methodological Answer:

- ¹H NMR : The bromomethyl group (-CH₂Br) typically appears as a singlet or doublet (δ 3.5–4.0 ppm), split by coupling with adjacent protons. The cyclobutane ring protons exhibit upfield shifts (δ 1.5–2.5 ppm) due to ring strain .

- ¹⁹F NMR : The 1,1-difluoroethyl group (-CF₂CH₃) shows a characteristic triplet (J = ~20 Hz) around δ -90 to -110 ppm. Integration confirms two equivalent fluorine atoms .

- 13C NMR : The quaternary carbon bearing both substituents appears deshielded (δ 50–60 ppm), while the CF₂ group resonates at δ 110–120 ppm (¹JCF ~250 Hz).

Advanced: What factors influence the regioselective functionalization of the cyclobutane ring?

Methodological Answer:

Regioselectivity is governed by:

- Steric Effects : Bulky substituents (e.g., 1,1-difluoroethyl) direct bromination to the less hindered position. Computational modeling (DFT) can predict preferred sites for electrophilic attack .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₂-) deactivate adjacent positions, favoring bromomethyl addition at the para position. Kinetic studies using competitive reactions with analogs (e.g., 3-bromo-1,1-difluorocyclobutane) validate this trend .

Experimental Design : Conduct parallel reactions with substituent-varied analogs (e.g., methyl vs. trifluoromethyl) and analyze outcomes via HPLC-MS to map electronic/steric contributions.

Advanced: How do substituents affect reactivity in cross-coupling reactions?

Methodological Answer:

- Bromomethyl Group : Participates in Suzuki-Miyaura couplings (Pd-catalyzed) but may require bulky ligands (e.g., SPhos) to suppress β-hydride elimination.

- 1,1-Difluoroethyl Group : Electron-withdrawing -CF₂- stabilizes adjacent transition states in SN2 reactions but can hinder oxidative addition in cross-couplings. Comparative studies with non-fluorinated analogs (e.g., 1-bromocyclobutane-1-carboxylic acid) show reduced reaction rates for fluorinated derivatives .

Mitigation : Optimize catalyst systems (e.g., Ni-catalyzed couplings) or employ directing groups to enhance reactivity.

Basic: What storage conditions optimize compound stability?

Methodological Answer:

- Moisture Sensitivity : Store under inert atmosphere (Ar/N₂) in flame-sealed ampules. The bromomethyl group is prone to hydrolysis, forming hydroxymethyl byproducts .

- Light Sensitivity : Amber glass vials prevent photodegradation, as cyclobutane rings may undergo retro-[2+2] reactions under UV light .

- Temperature : Long-term storage at -20°C minimizes thermal decomposition. Stability assays (TGA/DSC) for analogs (e.g., bromocyclobutane esters) confirm degradation onset above 40°C .

Advanced: Which computational models predict conformational dynamics of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ring puckering and substituent orientation in solvent models (e.g., DCM, THF). Compare with X-ray crystallography data for 1-(4-bromo-3-chlorophenyl)cyclobutane-1-carbonitrile to validate force fields .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy (~25–30 kcal/mol for cyclobutanes) and substituent electronic effects. IR/Raman spectra simulations can corroborate experimental data .

Basic: How to resolve contradictions in reported reactivity data for similar compounds?

Methodological Answer:

- Control Experiments : Replicate reactions under identical conditions (solvent, catalyst, temperature) using literature protocols. For example, discrepancies in bromocyclobutane esterification yields (e.g., 50–70% in vs. 80–90% in other studies) may arise from trace moisture or catalyst purity.

- Systematic Variation : Test variables (e.g., base strength, reaction time) to identify critical factors. Statistical tools (e.g., Design of Experiments) can isolate confounding variables.

Advanced: What in vitro assays are suitable for probing biological interactions?

Methodological Answer:

- Covalent Binding Studies : Use mass spectrometry to detect adducts formed between the bromomethyl group and cysteine residues in target proteins (e.g., kinases) .

- Fluorine Metabolic Tracing : ¹⁹F NMR tracks the 1,1-difluoroethyl group in cellular uptake assays, leveraging its absence in biological systems for high signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.